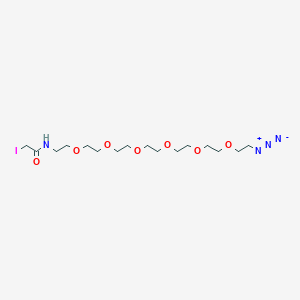

Iodoacetamido-PEG6-azide

Description

Propriétés

Formule moléculaire |

C16H31IN4O7 |

|---|---|

Poids moléculaire |

518.34 g/mol |

Nom IUPAC |

N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide |

InChI |

InChI=1S/C16H31IN4O7/c17-15-16(22)19-1-3-23-5-7-25-9-11-27-13-14-28-12-10-26-8-6-24-4-2-20-21-18/h1-15H2,(H,19,22) |

Clé InChI |

PIZOGBWQSYGRGW-UHFFFAOYSA-N |

SMILES canonique |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CI |

Origine du produit |

United States |

Foundational & Exploratory

Iodoacetamido-PEG6-azide: A Technical Guide to its Application in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Iodoacetamido-PEG6-azide is a heterobifunctional crosslinking reagent integral to modern biochemistry and drug development. Its unique structure allows for the precise, covalent linkage of biomolecules, enabling a wide array of applications from protein labeling to the construction of complex bioconjugates. This guide provides an in-depth overview of its core functionalities, experimental protocols, and applications.

The molecule consists of three key components:

-

An iodoacetamido group , which serves as a thiol-reactive moiety. It specifically forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins and peptides.[1][2][3] This alkylation reaction is highly efficient and prevents the formation of disulfide bonds, which can enhance protein stability.[2][4]

-

A polyethylene glycol (PEG) linker with six repeating ethylene (B1197577) oxide units (PEG6). This hydrophilic spacer enhances the water solubility of the reagent and the resulting conjugate, reduces potential immunogenicity, and provides spatial separation between the conjugated molecules.[5][6]

-

An azide (B81097) group , which is a versatile chemical handle for "click chemistry."[1][7] It reacts with alkyne-containing molecules in a highly efficient and specific manner to form a stable triazole ring.[8] This reaction can be performed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[4][9][10]

This dual functionality makes this compound a powerful tool for site-specific protein modification, allowing researchers to first attach the linker to a cysteine residue and then "click" on a second molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag, or a therapeutic agent.[4][11]

Core Applications and Experimental Workflow

A primary application for iodoacetamide-based probes is in the field of chemical proteomics, particularly in quantitative cysteine-reactivity profiling. This technique allows for the global analysis of reactive cysteine residues within a proteome, providing insights into protein function, structure, and drug-target engagement. The general workflow involves treating a biological sample with the iodoacetamide-azide probe to label accessible cysteines, followed by a click chemistry reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for detection) for downstream analysis by mass spectrometry or in-gel fluorescence.[12][13]

Quantitative Data and Reaction Parameters

The efficiency of the two-step conjugation process depends on the specific reaction conditions for both the cysteine alkylation and the subsequent click chemistry reaction. While "click" reactions are known for being nearly quantitative, the initial labeling efficiency can vary based on protein structure and buffer conditions.[9][14]

| Parameter | Cysteine Alkylation (Iodoacetamide) | Azide-Alkyne Cycloaddition (CuAAC) |

| Reactive Groups | Thiol (-SH) | Azide (-N₃) + Terminal Alkyne |

| pH | 7.0 - 8.5 | 4.0 - 12.0 (Typically ~7)[8] |

| Temperature | 4 - 37 °C | Room Temperature[8] |

| Typical Reagent Excess | 5-20 fold molar excess over protein | 3-10 fold molar excess over protein[15] |

| Catalyst | None | Copper(I), typically from CuSO₄ + reducing agent[15] |

| Ligand (optional) | None | THPTA or TBTA to stabilize Cu(I) and protect protein[15][16] |

| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |

| Common Quenching Agent | DTT, β-mercaptoethanol, or L-cysteine | EDTA or other chelating agents to remove copper |

Detailed Experimental Protocols

The following protocols provide a generalized framework for labeling a protein with this compound and conjugating it to an alkyne-containing molecule via CuAAC. Optimization may be required for specific proteins and applications.

This protocol details the first step of covalently attaching the azide handle to the protein of interest.

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5. The buffer must be free of thiols (like DTT or β-mercaptoethanol) and primary amines (like Tris) if subsequent amine-reactive chemistry is planned.

-

If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain a free thiol and thus does not need to be removed before adding the iodoacetamide (B48618) reagent.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a compatible solvent like DMSO or DMF immediately before use.

-

-

Labeling Reaction:

-

Add a 10-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 1.5 to 2 hours at room temperature, or overnight at 4°C. Protect the reaction from light, as iodoacetamide is light-sensitive.

-

-

Removal of Excess Reagent:

-

Separate the azide-labeled protein from the unreacted iodoacetamide reagent using a desalting column, spin filtration, or dialysis against the buffer of choice.

-

This protocol describes the "clicking" of an alkyne-functionalized molecule (e.g., a fluorescent dye) onto the azide-labeled protein.[15]

-

Reagent Preparation (Freshly Prepared):

-

Copper (II) Sulfate (CuSO₄): 50 mM stock solution in deionized water.

-

Reducing Agent (e.g., Sodium Ascorbate): 50 mM stock solution in deionized water. Note: Ascorbic acid is readily oxidized in air; use only a freshly prepared solution.[15]

-

Copper-stabilizing Ligand (e.g., THPTA): 50 mM stock solution in deionized water.

-

Alkyne-Reporter Tag: 10 mM stock solution in DMSO or water.

-

-

Click Reaction Assembly:

-

To your azide-labeled protein solution, add the alkyne-reporter tag to a final concentration that is a 3-10 fold molar excess over the protein.

-

In a separate tube, premix the catalyst components. Add the ligand (THPTA) to the CuSO₄ solution, followed by the sodium ascorbate. A typical final concentration in the reaction is 1 mM CuSO₄, 1 mM THPTA, and 5 mM sodium ascorbate.

-

Add the premixed catalyst solution to the protein/alkyne mixture to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature. The reaction can be performed under an inert gas (argon or nitrogen) to prevent the oxidation of the copper(I) catalyst, though the use of a ligand like THPTA minimizes this need.[15]

-

-

Purification:

-

Remove the catalyst and excess reactants. This can be achieved through size exclusion chromatography, dialysis, or spin filtration. If downstream applications are sensitive to copper, it may be necessary to add a chelating agent like EDTA before the final purification step. The successfully conjugated protein is now ready for analysis.

-

Logical Pathway for Bioconjugate Synthesis

The strategic use of this compound relies on the sequential and orthogonal nature of its reactive ends. The workflow ensures that the thiol-reactive group reacts first under specific conditions, followed by the highly selective click chemistry reaction, preventing undesirable side reactions.

References

- 1. This compound, 1240737-77-2 | BroadPharm [broadpharm.com]

- 2. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. polysciences.com [polysciences.com]

- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. This compound | CAS:1594986-04-5 | AxisPharm [axispharm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]

A Technical Guide to the Mechanism and Application of Iodoacetamido-PEG6-azide for Cysteine Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of Iodoacetamido-PEG6-azide for the specific alkylation of cysteine residues. This bifunctional linker is a valuable tool in bioconjugation, chemical biology, and drug development, enabling the precise introduction of an azide (B81097) moiety onto proteins for subsequent "click" chemistry reactions.

Core Mechanism of Action: Cysteine Alkylation

The fundamental mechanism of action of this compound on cysteine residues is a bimolecular nucleophilic substitution (SN2) reaction. The key steps are outlined below:

-

Deprotonation of Cysteine: The reaction is highly dependent on the pH of the buffer system. The thiol group (-SH) of the cysteine side chain must first be deprotonated to form the more nucleophilic thiolate anion (-S⁻). This is governed by the pKa of the cysteine thiol group, which is typically around 8.3-8.6 in the context of a protein, but can be influenced by the local microenvironment. To ensure a sufficient concentration of the reactive thiolate, the reaction is typically carried out at a pH between 7.5 and 8.5.

-

Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the iodoacetamide (B48618) moiety, which is bonded to the iodine atom.

-

Displacement of Iodide: This nucleophilic attack leads to the displacement of the iodide ion, which is an excellent leaving group. This results in the formation of a stable thioether bond between the cysteine residue and the acetamido-PEG6-azide linker.

The overall reaction is highly specific for cysteine residues under controlled pH conditions. While other nucleophilic amino acid side chains exist (e.g., lysine, histidine), their reactivity towards iodoacetamide is significantly lower, particularly at a pH range optimal for cysteine labeling.

An In-depth Technical Guide to Iodoacetamido-PEG6-azide: Properties, Structure, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Iodoacetamido-PEG6-azide, a heterobifunctional crosslinker essential for advanced bioconjugation, drug development, and proteomics research. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information and standardized experimental protocols.

Core Chemical Properties and Structure

This compound is a versatile chemical tool featuring two distinct reactive moieties separated by a hydrophilic hexaethylene glycol (PEG6) spacer. The iodoacetamido group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The terminal azide (B81097) group enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry."[1][2] The PEG6 linker enhances the water solubility of the molecule and the resulting conjugate.[3]

The structure of this compound consists of an iodoacetamide (B48618) functional group at one end, a flexible PEG6 chain in the middle, and a terminal azide group. This unique arrangement allows for a two-step sequential or one-pot bioconjugation strategy.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below. This information is critical for accurate experimental design, including determining appropriate molar excess and reaction conditions.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₁IN₄O₇ | [1] |

| Molecular Weight | 518.4 g/mol | [1] |

| CAS Number | 1240737-77-2 | [1] |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid or oil | General Knowledge |

| Storage Conditions | -20°C, protect from light | [1] |

| Solubility | ||

| DMSO | Soluble (Est. >100 mg/mL)* | [4] |

| DMF | Soluble | [5] |

| DCM | Soluble | [5] |

| Water | Aqueous soluble | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the two primary reactions involving this compound: thiol-reactive labeling and azide-alkyne cycloaddition.

Protocol 1: Thiol-Reactive Labeling of a Cysteine-Containing Protein

This protocol outlines the steps for conjugating this compound to a protein via its cysteine residues.

Materials:

-

Protein with at least one free cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.2-8.0. Avoid buffers containing thiols.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: L-cysteine or DTT

-

Desalting column for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the iodoacetamide reagent.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a compatible organic solvent like DMSO or DMF (e.g., 10 mM). This solution should be prepared fresh and protected from light.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light. The optimal reaction time may need to be determined empirically.

-

-

Quenching:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the iodoacetamide reagent to stop the reaction by consuming any unreacted crosslinker. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove the excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein (from Protocol 1) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent: Sodium ascorbate (B8700270)

-

Copper-chelating ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer: PBS or similar non-coordinating buffer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 1:5 to 1:10 molar ratio of protein to alkyne).

-

If using a ligand, pre-mix the CuSO₄ and ligand solutions. Add this mixture to the protein solution to a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

The resulting triazole-linked conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, to remove excess reagents and catalyst.

-

Visualizing the Workflow

The following diagrams illustrate the chemical structure and the experimental workflow of using this compound for bioconjugation.

References

An In-depth Technical Guide on the Reactivity of Iodoacetamido-PEG6-azide with Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Iodoacetamido-PEG6-azide, a bifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery. The document details the reactivity of its iodoacetamido group with thiol moieties, outlines experimental protocols for its use, and presents quantitative data to inform experimental design.

Introduction to this compound

This compound is a versatile chemical tool that features two key functional groups: an iodoacetamide (B48618) moiety and a terminal azide (B81097).[1][2] The iodoacetamide group is a well-established thiol-reactive functional group that enables the covalent attachment of the linker to cysteine residues in proteins and peptides.[3][4] The six-unit polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and stability of the molecule and its conjugates.[1] The terminal azide group serves as a handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide range of molecules, including fluorophores, biotin, or other biomolecules.[2][5] This dual functionality makes this compound an invaluable reagent for creating complex bioconjugates.[1]

Reactivity with Thiol Groups

The primary application of the iodoacetamido group is its specific reaction with the thiol (sulfhydryl) group of cysteine residues.[3][6] This reaction is a cornerstone of protein modification and is essential for various applications, including peptide mapping and inhibiting deubiquitinase enzymes (DUBs).[3][7]

Reaction Mechanism

The reaction between the iodoacetamide and a thiol group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][8] The deprotonated thiol, the thiolate anion (-S⁻), acts as a nucleophile and attacks the electrophilic carbon atom adjacent to the iodine atom. This results in the displacement of the iodide leaving group and the formation of a stable and irreversible thioether bond.[6][8]

Reaction Kinetics and pH Dependence

The rate of the alkylation reaction is highly dependent on the pH of the reaction medium. The reaction is significantly faster at a slightly alkaline pH (typically 7.5-8.5).[9][10] This is because the thiol group (with a pKa of approximately 8.3-8.7 in free cysteine) needs to be in its deprotonated, more nucleophilic thiolate form to efficiently react.[11][12] At a pH below the pKa, the concentration of the thiolate anion is low, leading to a slower reaction rate.

Specificity and Potential Side Reactions

Under optimal conditions (pH 7.5-8.5 and with a limited excess of the reagent), the reaction of iodoacetamide is highly specific for cysteine residues.[14][15] However, at higher pH values (above 8.5) or with a large excess of the reagent, the iodoacetamide group can react with other nucleophilic amino acid side chains.[12][16] These off-target reactions can include the alkylation of:

-

Methionine: The thioether side chain can be alkylated to form a sulfonium (B1226848) ion.[12]

-

Histidine: The imidazole (B134444) ring becomes more reactive above its pKa (~6.0).[12]

-

Lysine: The primary amine group becomes significantly more reactive at a pH above 9.[12]

-

Tyrosine: The phenolate (B1203915) oxygen can be alkylated at high pH.[12]

-

The N-terminal alpha-amino group and the C-terminal carboxyl group of a protein can also be modified under certain conditions.[16]

To minimize these side reactions, it is crucial to carefully control the reaction pH, use the lowest effective concentration of the this compound, and keep the reaction time as short as possible.[12]

Quantitative Data

The following tables summarize key quantitative data related to the reactivity of iodoacetamide with thiol groups. While this data is for the iodoacetamide functional group in general, it provides a strong basis for designing experiments with this compound.

| Parameter | Value | Reference |

| Reaction Mechanism | SN2 | [6][8] |

| Optimal pH Range | 7.5 - 8.5 | [9][10] |

| Second-Order Rate Constant (Iodoacetamide with Cysteine at pH 7.2) | ~107 M⁻¹s⁻¹ | [13] |

| Primary Target | Cysteine (thiol group) | [3] |

Table 1: Reaction Characteristics of Iodoacetamide with Thiols

| Amino Acid | pKa of Side Chain | Relative Reactivity (Semi-quantitative) | Conditions for Reactivity | Reference |

| Cysteine | ~8.3 | +++++ | Optimal at pH 7.5-8.5 | [12] |

| Methionine | N/A | ++ | Can be alkylated to a sulfonium ion | [12] |

| Histidine | ~6.0 | ++ | Reactivity increases above its pKa | [12] |

| Lysine | ~10.5 | + | Becomes more reactive at pH > 9 | [12] |

| Tyrosine | ~10.5 | + | Can be alkylated on the phenolate at high pH | [12] |

Table 2: Relative Reactivity of Iodoacetamide with Nucleophilic Amino Acids

Experimental Protocols

General Protocol for Labeling a Thiol-Containing Protein with this compound

This protocol provides a general guideline for the covalent modification of a protein with this compound. Optimization may be required depending on the specific protein and downstream application.

Materials:

-

Protein of interest containing at least one cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.0[9]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)

-

Desalting column

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[9]

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[9]

-

Remove excess TCEP using a desalting column equilibrated with the reaction buffer.[9]

-

-

This compound Preparation:

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10] The reaction time may need to be optimized.

-

-

Quenching the Reaction:

-

Add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of ~20 mM to react with any excess this compound.[8]

-

-

Purification:

-

Remove the excess labeling reagent and byproducts by size-exclusion chromatography or dialysis.

-

-

Storage:

-

Store the labeled protein conjugate under conditions appropriate for the unlabeled protein. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[10]

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.

Materials:

-

Azide-labeled protein (from section 4.1)

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[5][17]

-

Sodium ascorbate (B8700270) (freshly prepared)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Preparation of Stock Solutions:

-

Click Reaction Mixture:

-

In a microcentrifuge tube, combine the following in order:

-

Vortex briefly to mix.

-

-

Initiation of the Click Reaction:

-

Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.[19]

-

Vortex briefly to mix.

-

-

Incubation:

-

Purification:

-

Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Workflow for labeling a protein with this compound.

Caption: Workflow for CuAAC click chemistry with an azide-labeled protein.

Caption: Logical flow for PROTAC synthesis using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. interchim.fr [interchim.fr]

- 6. nbinno.com [nbinno.com]

- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. leica-microsystems.com [leica-microsystems.com]

- 11. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. confluore.com [confluore.com]

An In-Depth Technical Guide to the Click Chemistry Applications of Iodoacetamido-PEG6-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and chemical biology, the demand for precise and efficient molecular tools is paramount. Iodoacetamido-PEG6-azide has emerged as a powerful heterobifunctional linker, enabling the site-specific modification of biomolecules and their subsequent conjugation to a wide array of substrates through click chemistry. This technical guide provides a comprehensive overview of the core applications of this compound, including detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to aid in experimental design.

This compound possesses two key reactive functionalities: an iodoacetamido group and a terminal azide (B81097). The iodoacetamido moiety facilitates the covalent attachment to thiol groups, most notably the sulfhydryl group of cysteine residues in proteins, through a nucleophilic substitution reaction.[1] This allows for the site-specific labeling of proteins at engineered or naturally accessible cysteine sites. The azide group serves as a versatile handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[2] The most common click reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

The polyethylene (B3416737) glycol (PEG) spacer of six ethylene (B1197577) glycol units (PEG6) confers several advantageous properties to the linker. It enhances the aqueous solubility of the molecule and the resulting conjugates, which is particularly beneficial when working with hydrophobic drugs or dyes.[5] The PEG linker also provides a flexible spacer arm, which can mitigate steric hindrance between the conjugated partners and help maintain the biological activity of the labeled protein.[5]

This guide will delve into the quantitative aspects of the reactions involving this compound, provide detailed experimental procedures for its application in protein labeling, antibody-drug conjugation, and proteomics, and offer a visual guide to the underlying chemical processes and experimental workflows.

Data Presentation: Quantitative Reaction Parameters

The successful application of this compound relies on an understanding of the kinetics and optimal conditions for its two key reactions: the iodoacetamide-thiol conjugation and the azide-alkyne cycloaddition. The following tables summarize key quantitative data to guide experimental design.

Table 1: Iodoacetamide-Thiol Reaction Kinetics and Conditions

| Parameter | Value/Condition | Notes |

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | The thiolate anion of cysteine acts as the nucleophile.[6] |

| Optimal pH Range | 7.5 - 8.5 | The reaction rate is pH-dependent, as it requires the deprotonation of the thiol to the more nucleophilic thiolate anion. The pKa of a typical cysteine thiol is around 8.5.[6][7] |

| Second-Order Rate Constant | ~107 M⁻¹s⁻¹ (for iodoacetamide (B48618) with thioredoxin at pH 7.2) | The rate is significantly higher than with iodoacetate. The specific rate for this compound may vary slightly due to the PEG linker but is expected to be in a similar range.[8] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically performed at room temperature for 1-2 hours or overnight at 4°C to minimize potential protein degradation. |

| Stoichiometry | 5-20 fold molar excess of linker to protein | The optimal ratio should be determined empirically to achieve sufficient labeling without causing non-specific modifications. |

| Quenching | Addition of excess thiol-containing reagents (e.g., DTT, β-mercaptoethanol, cysteine) | This step is crucial to stop the reaction and prevent the alkylation of other molecules in subsequent steps. |

Table 2: Azide-Alkyne Cycloaddition Reaction Kinetics

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reaction Type | 1,3-Dipolar Cycloaddition | 1,3-Dipolar Cycloaddition |

| Alkyne Partner | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN, DIBO) |

| Catalyst | Copper(I) | None |

| Second-Order Rate Constant (k₂) | 10⁴ - 10⁵ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne) |

| Biocompatibility | Lower due to copper cytotoxicity, though ligands like TBTA and THPTA can mitigate this. | High, as it is copper-free and suitable for live-cell labeling. |

| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range. | Typically performed under physiological conditions (pH 7.4, 37°C). |

| Reactant Stability | Terminal alkynes are generally stable and easy to synthesize. | Strained cyclooctynes can be less stable and more synthetically complex. |

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound.

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol describes the labeling of a protein with an accessible cysteine residue.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.5. The buffer should be free of primary amines and thiols.

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP), if disulfide bonds need to be reduced.

-

Quenching solution (e.g., 1 M Dithiothreitol (DTT), 1 M β-mercaptoethanol, or 1 M L-cysteine)

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column equilibrated with a nitrogen-purged reaction buffer (e.g., PBS, pH 7.5).

-

Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing and protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 10-20 mM to consume any unreacted iodoacetamide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess linker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm the successful labeling of the protein with the azide group using techniques such as mass spectrometry (to observe the mass shift) or by performing a subsequent click reaction with an alkyne-containing fluorescent dye followed by SDS-PAGE analysis.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Formation via CuAAC

This protocol outlines the conjugation of an azide-labeled antibody (prepared as in Protocol 1) to an alkyne-functionalized cytotoxic drug.

Materials:

-

Azide-labeled antibody (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4).

-

Alkyne-functionalized drug in DMSO.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared).

-

Copper-chelating ligand stock solution (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)) in DMSO/water.

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled antibody (e.g., to a final concentration of 1 mg/mL) and the alkyne-functionalized drug (e.g., 5-10 fold molar excess over the antibody).

-

Add the copper-chelating ligand to a final concentration of approximately 5 times that of the copper sulfate.

-

-

Initiating the Click Reaction:

-

In a separate tube, premix the CuSO₄ and sodium ascorbate solutions.

-

Add the CuSO₄/sodium ascorbate mixture to the antibody-drug solution to initiate the reaction. The final concentration of CuSO₄ is typically 0.5-1 mM, and sodium ascorbate is 2.5-5 mM.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the resulting ADC from excess drug, catalyst, and ligand using size-exclusion chromatography.

-

-

Characterization:

-

Analyze the ADC by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR) and the extent of aggregation.

-

Protocol 3: Proteomics Workflow for Target Identification

This protocol describes a workflow for identifying the protein targets of a cysteine-reactive small molecule probe.

Materials:

-

Cell lysate.

-

This compound.

-

Alkyne-biotin.

-

Click chemistry reagents (as in Protocol 2).

-

Streptavidin-agarose beads.

-

Buffers for cell lysis, washing, and elution.

-

Reagents for protein digestion (e.g., DTT, iodoacetamide for blocking, trypsin).

-

Mass spectrometer.

Procedure:

-

Labeling in Lysate:

-

Treat the cell lysate with the cysteine-reactive probe of interest.

-

Subsequently, add this compound to label the cysteine-bound probe.

-

-

Click Reaction with Alkyne-Biotin:

-

Perform a CuAAC reaction to attach alkyne-biotin to the azide-labeled proteins.

-

-

Enrichment of Labeled Proteins:

-

Incubate the reaction mixture with streptavidin-agarose beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer.

-

Reduce the proteins with DTT and alkylate the remaining cysteines with iodoacetamide.

-

Digest the proteins with trypsin overnight.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the tryptic peptides.

-

Analyze the peptides by LC-MS/MS to identify the proteins that were labeled with the probe.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the application of this compound.

Caption: Experimental workflow for two-step bioconjugation using this compound.

Caption: Decision tree for choosing between CuAAC and SPAAC for azide conjugation.

Caption: Workflow for kinase signaling pathway analysis using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of chemical biology, drug development, and proteomics. Its heterobifunctional nature allows for a two-step strategy of site-specific protein modification followed by highly efficient click chemistry conjugation. The inclusion of a PEG6 spacer enhances the solubility and biocompatibility of the resulting bioconjugates. By understanding the quantitative parameters of the involved reactions and following robust experimental protocols, scientists can effectively leverage this linker to create well-defined antibody-drug conjugates, label proteins for imaging and functional studies, and identify protein-protein interactions and drug targets. The continued application of such precise chemical tools will undoubtedly accelerate advancements in our understanding of complex biological systems and the development of novel therapeutics.

References

- 1. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:1594986-04-5 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The chemical biology of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Chemical Magnet: Approaches to Guide Precise Protein Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Role of the PEG6 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) spacers, a process known as PEGylation, has become a cornerstone of biopharmaceutical development. This modification strategy dramatically enhances the therapeutic properties of proteins, peptides, antibodies, and oligonucleotides by improving their pharmacokinetic and pharmacodynamic profiles. A discrete PEG spacer with six ethylene (B1197577) glycol units (PEG6) offers a compelling balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of bioconjugates, including antibody-drug conjugates (ADCs).

This technical guide provides an in-depth examination of the principles of PEGylation with a focus on the PEG6 spacer, quantitative data on its effects, detailed experimental protocols for its implementation, and visualizations of the underlying mechanisms and workflows.

Core Principles of PEGylation with PEG6 Spacers

Polyethylene glycol is a polymer composed of repeating ethylene glycol units. In bioconjugation, PEG derivatives are used as flexible spacer arms to link two or more molecules. These spacers are non-toxic, non-immunogenic, and highly soluble in aqueous solutions. The process of PEGylation involves the covalent attachment of these PEG chains to a target biomolecule.

The primary mechanism by which PEG spacers, including PEG6, exert their effects is through steric hindrance. The flexible and hydrated PEG chain creates a physical barrier that impacts the biomolecule's interactions with its environment. This "PEG cloud" sterically hinders the approach of antibodies and proteolytic enzymes to the surface of the biomolecule, which is the basis for reduced immunogenicity and enhanced stability.

Key benefits of using a PEG6 spacer in bioconjugation include:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG6 spacer increases the solubility of hydrophobic molecules, such as certain cytotoxic payloads used in ADCs. This can mitigate aggregation, a common challenge in ADC development that can lead to immunogenicity and altered efficacy.

-

Improved Pharmacokinetics: The hydrodynamic size of a bioconjugate is increased by the addition of a PEG spacer. This increased size reduces renal clearance, leading to a longer circulation half-life and more sustained plasma concentrations of the drug.

-

Reduced Immunogenicity: The PEG6 spacer can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.

-

Defined Spacer Length: Using a discrete PEG6 linker provides a precise and well-defined distance between the conjugated molecules. This is crucial for optimizing the steric environment, which can influence the binding affinity of an antibody to its target or the activity of a payload.

Data Presentation: The Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from various studies to illustrate the impact of PEG spacer length, including PEG6, on key performance metrics.

| Linker | Clearance (mL/day/kg) | Key Observations |

| No PEG | ~15 | Susceptible to rapid clearance. |

| PEG2 | ~10 | Modest improvement in clearance rate. |

| PEG4 | ~7 | Significant reduction in clearance. |

| PEG6 | Data not specified, but trend suggests further improvement | Falls within the range of significant improvement. |

| PEG8 | ~5 | Nearing a plateau in clearance reduction. |

| PEG12 | ~5 | Minimal additional benefit over PEG8. |

| PEG24 | ~5 | No significant improvement over shorter PEGs in this study. |

| Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data adapted from Burke et al., 2017. |

| Linker Length | Typical IC50 Range | General Trend |

| No PEG Linker | Variable | Can be highly potent but may have poor solubility. |

| Short PEG Linkers (e.g., PEG2, PEG4, PEG6 ) | Generally maintains high potency | Balances potency with improved physicochemical properties. |

| Long PEG Linkers (e.g., PEG12, PEG24) | May show a slight decrease in potency in some cases | The longer chain can sometimes sterically hinder the payload from reaching its intracellular target. |

| Table 2: Generalized Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50). This table represents generalized findings from various studies. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used. |

| PEG Spacer Length | Serum Stability (Half-life in hours) |

| PEG2 | 246 ± 4 |

| PEG4 | 407 ± 20 |

| PEG6 | 584 ± 20 |

| PEG12 | 407 ± 15 |

| Table 3: Effect of PEG Spacer Length on the Serum Stability of Bombesin-Based Radiolabeled Antagonists. Data from Mansi et al., 2014.[1] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for the two most common chemistries used with PEG6 linkers.

Protocol 1: NHS-Ester PEGylation of a Protein (Lysine Conjugation)

This protocol describes a general method for conjugating an NHS-ester functionalized PEG6 linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein to be PEGylated

-

NHS-Ester-PEG6 reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Quenching buffer (e.g., Tris or glycine (B1666218) buffer)

-

Water-miscible organic solvent (e.g., DMSO or DMF)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the amine-free buffer.

-

PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG6 in DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Ester-PEG6 to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.

-

Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-Ester-PEG6. Incubate for 10-15 minutes.

-

Purification: Remove the unreacted PEG reagent and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy and/or mass spectrometry) and assess its purity and aggregation state (e.g., by SEC-HPLC).

Protocol 2: Maleimide (B117702) PEGylation of a Protein (Cysteine Conjugation)

This protocol describes a general method for conjugating a maleimide-functionalized PEG6 linker to a free sulfhydryl group (e.g., on a cysteine residue) on a protein.

Materials:

-

Thiol-containing protein

-

Maleimide-PEG6 reagent

-

Thiol-free, degassed buffer (e.g., PBS), pH 6.5-7.5

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Water-miscible organic solvent (e.g., DMSO or DMF)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed, thiol-free buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfides: If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to generate free thiols. If DTT is used, it must be removed prior to the addition of the maleimide reagent.

-

PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG6 in DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG6 to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring in a vial flushed with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Purification: Remove the unreacted PEG reagent from the conjugate using a desalting column or by dialysis.

-

Characterization: Characterize the final product to determine the degree of labeling, purity, and aggregation state.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental workflow for ADC development.

Signaling pathway of pegylated interferon.

General bioconjugation workflow.

Conclusion

The use of PEG spacers, and specifically the PEG6 spacer, is a powerful and clinically validated strategy for improving the therapeutic index of biopharmaceuticals. By enhancing pharmacokinetic properties, increasing stability, and reducing immunogenicity, PEGylation has transformed the treatment landscape for numerous diseases. A thorough understanding of the underlying principles, combined with robust experimental design and rigorous characterization as outlined in this guide, is essential for the successful development of next-generation PEGylated therapeutics. The choice of a discrete PEG6 spacer often provides an optimal balance of these benefits for a wide range of bioconjugation applications.

References

An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Iodoacetamido-PEG6-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamido-PEG6-azide is a heterobifunctional crosslinker integral to the field of bioconjugation. This reagent is prized for its ability to link biomolecules, a critical process in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various diagnostic and imaging agents. Its unique structure, featuring an iodoacetamide (B48618) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097), allows for a sequential and controlled conjugation strategy.

This guide provides a comprehensive overview of this compound, including its physicochemical properties, reaction mechanisms, and detailed protocols for its application.

Core Properties and Functionality

This compound's functionality is derived from its three key components:

-

Iodoacetamide Group: This functional group specifically reacts with sulfhydryl (thiol) groups, most notably those on cysteine residues within proteins and peptides. The reaction forms a stable thioether bond, effectively linking the crosslinker to the target biomolecule.[1]

-

Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG chain imparts hydrophilicity to the crosslinker and the resulting conjugate. This enhanced water solubility is crucial for maintaining the stability and biological activity of proteins in aqueous environments.[1] The PEG spacer also provides a defined distance between the conjugated molecules, which can be critical for their function.

-

Azide Group: This moiety serves as a bioorthogonal handle for "click chemistry." Specifically, it undergoes a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[2] This allows for the attachment of a second molecule of interest, such as a drug, a fluorescent dye, or a biotin (B1667282) tag.

Quantitative Data

| Property | Value | Source |

| Chemical Formula | C₁₆H₃₁IN₄O₇ | N/A |

| Molecular Weight | 518.4 g/mol | N/A |

| Purity | ≥95% to 98% | N/A |

| Spacer Arm Length | Not explicitly defined in search results. | N/A |

| Solubility | Aqueous soluble; Soluble in DMSO, DCM, DMF.[3][4] | [3][4] |

| Iodoacetamide-Cysteine Reaction Rate Constant (Second-Order) | ~107 M⁻¹s⁻¹ at pH 7.2 | [5][6] |

Reaction Mechanisms and Signaling Pathways

The utility of this compound is centered on a two-step conjugation process. The first step involves the selective reaction of the iodoacetamide group with a cysteine residue on a protein. The second step is the versatile click chemistry reaction of the azide group.

Step 1: Thiol-Reactive Conjugation

The iodoacetamide moiety reacts with the thiol group of a cysteine residue via a nucleophilic substitution (Sɴ2) reaction. This reaction is most efficient at a slightly alkaline pH (7.2-8.0), where the thiol group is deprotonated to the more nucleophilic thiolate anion.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide-functionalized protein can then be conjugated to a molecule containing a terminal alkyne. This "click" reaction is catalyzed by Cu(I) ions and results in the formation of a stable triazole ring.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Labeling a Protein with this compound

This protocol outlines the steps for the initial conjugation of the crosslinker to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if disulfide bonds need to be reduced.

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

If the protein has disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 10-20 fold molar excess of DTT or TCEP in a suitable buffer for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.

-

-

Crosslinker Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Conjugation Reaction:

-

To the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the crosslinker over the protein. The final DMSO concentration should ideally be below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction is pH-dependent, with optimal rates between pH 7.2 and 8.0.[5]

-

-

Purification:

-

Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[7] Alternatively, perform dialysis against the storage buffer.

-

The resulting azide-functionalized protein is now ready for the subsequent click chemistry reaction.

-

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized protein.

Materials:

-

Azide-functionalized protein (from Protocol 1)

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne, or a drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent for Cu(I) generation (e.g., sodium ascorbate)

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

-

DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC))[][9][10]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in DMSO.

-

Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 300 mM).

-

Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule (typically a 2-10 fold molar excess over the protein).

-

Add the copper ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]

-

The final concentrations in the reaction mixture are typically:

-

Protein: 1-10 mg/mL

-

Alkyne molecule: 2-10 molar equivalents to the protein

-

CuSO₄: ~1 mM

-

Ligand: ~5 mM

-

Sodium Ascorbate: ~5-10 mM

-

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Final Bioconjugate:

-

Purify the final bioconjugate to remove excess reagents and the catalyst. The choice of purification method depends on the properties of the protein and the conjugate.

-

Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller unreacted molecules.[]

-

Ion-Exchange Chromatography (IEX): Can separate proteins based on charge differences that may arise from the conjugation.[][9]

-

Hydrophobic Interaction Chromatography (HIC): Useful if the conjugation significantly alters the hydrophobicity of the protein.[][9]

-

Reverse Phase Chromatography (RPC): Often used for smaller proteins and peptides.[]

-

-

Experimental Workflow Visualization

The overall process of using this compound for bioconjugation can be summarized in the following workflow.

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of proteins and other biomolecules. Its heterobifunctional nature allows for a controlled, two-step conjugation strategy, enabling the precise assembly of complex bioconjugates. The inclusion of a PEG spacer enhances the solubility and stability of the resulting products, making this crosslinker particularly valuable in the development of therapeutics and diagnostics. By understanding its properties and following optimized protocols, researchers can effectively leverage this compound to advance their scientific and drug development goals.

References

- 1. This compound | CAS:1594986-04-5 | AxisPharm [axispharm.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. This compound, 1240737-77-2 | BroadPharm [broadpharm.com]

- 4. Iodoacetamide-PEG3-azide, 1594986-04-5 | BroadPharm [broadpharm.com]

- 5. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. leica-microsystems.com [leica-microsystems.com]

- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Cysteine-Specific Protein Modification Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of reagents used for the specific modification of cysteine residues in proteins. Cysteine's unique properties, including its relatively low abundance and the high nucleophilicity of its thiol side chain, make it an ideal target for site-specific protein modification, a cornerstone of modern chemical biology, drug development, and diagnostics. This document delves into the major classes of cysteine-specific modification reagents, their reaction mechanisms, quantitative kinetic data, detailed experimental protocols, and their role in modulating critical signaling pathways.

Core Principles of Cysteine-Specific Modification

The reactivity of cysteine residues is primarily attributed to the thiol group (-SH), which can be deprotonated to the more nucleophilic thiolate anion (-S⁻). The pKa of the cysteine thiol is approximately 8.5, but can be significantly lower in the microenvironment of a protein, enhancing its reactivity. This inherent nucleophilicity allows for selective reaction with electrophilic reagents. Early strategies for cysteine modification leveraged this property, employing reagents like disulfides, α-halogenated carbonyls, and Michael acceptors.[1]

Major Classes of Cysteine-Specific Modification Reagents

The choice of a cysteine-reactive probe is critical and influences the specificity and depth of the resulting data.[2] The ideal reagent exhibits high reactivity and selectivity towards cysteine thiols, stability in aqueous buffers, and often includes a bioorthogonal handle for downstream applications.[2]

Haloacetamides (e.g., Iodoacetamide)

Iodoacetamide (B48618) and related haloacetyl derivatives are classic electrophilic reagents that react with cysteine thiols via an S_N2 nucleophilic substitution reaction, forming a stable thioether bond.[2] While highly effective and widely used for cysteine labeling, they can exhibit some off-target reactivity with other nucleophilic amino acid residues such as histidine and methionine, particularly at higher pH and concentrations.[3][4]

Maleimides

Maleimides are highly selective for thiol groups and react via a Michael addition mechanism to form a stable thioether linkage.[2][5] This reaction is most efficient at a near-neutral pH of 7.0-7.5, which minimizes side reactions with amines.[6] Due to their high reaction rate and specificity, maleimides are extensively used in the development of antibody-drug conjugates (ADCs) and for fluorescent labeling of proteins.[2] However, the resulting thioether bond can undergo a retro-Michael reaction, leading to potential instability, particularly in the presence of other thiols.[7]

Vinyl Sulfones

Vinyl sulfones are Michael acceptors that react with cysteine thiols to form a stable and irreversible thioether linkage.[7][8] The reaction is highly selective for cysteine residues under physiological pH conditions.[8] While generally exhibiting slower reaction kinetics compared to maleimides, their stability makes them a valuable alternative for applications requiring long-term conjugate stability, such as in vivo studies.[7]

Other Emerging Reagents

Recent advancements have introduced novel reagents with unique properties. Ethynylbenziodoxolone (EBX) reagents, for instance, have been shown to exhibit reaction rates and chemoselectivity comparable to or higher than classic iodoacetamide or maleimide (B117702) reagents for antibody labeling.[1] Organometallic reagents are also being explored for their potential in rapid and specific cysteine arylation.

Quantitative Comparison of Reagent Reactivity

The selection of a modification reagent is often guided by its reaction kinetics. The following table summarizes the second-order rate constants for the reaction of various reagents with cysteine or thiol-containing small molecules, providing a quantitative basis for comparison. It is important to note that reaction rates are highly dependent on factors such as pH, temperature, and the specific protein microenvironment.

| Reagent Class | Specific Reagent | Thiol Substrate | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference |

| Acrylamide | Acrylamide | L-Cysteine | 0.27 ± 0.02 | 298 K | [9] |

| Vinyl Pyridine | N-methylated vinylpyridine | Thiol | 18.2 | Not Specified | 4 |

| Vinyl Pyridine | Non-quaternized vinylpyridine | Thiol | 0.056 | Not Specified | 4 |

| para-Quinone Methides | p-QM derivatives | Cysteine | Up to 1.67 x 10⁴ | Not Specified | 18 |

Note: This table provides a selection of available kinetic data. Direct comparison can be challenging due to varying experimental conditions. Researchers should consult the primary literature for detailed kinetic analysis relevant to their specific application.

Experimental Protocols

Detailed and reproducible protocols are essential for successful cysteine-specific protein modification. The following sections provide representative methodologies for key experimental procedures.

Protocol 1: In-Solution Reduction and Alkylation with Iodoacetamide for Mass Spectrometry

This protocol is adapted for the preparation of protein samples in solution prior to enzymatic digestion for mass spectrometry analysis.[10]

Materials:

-

Protein extract in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

-

Dithiothreitol (DTT) stock solution (e.g., 200 mM in water)

-

Iodoacetamide (IAA) stock solution (e.g., 400 mM in water, freshly prepared and protected from light)[10]

-

Quenching reagent (e.g., DTT or L-cysteine stock solution)

Procedure:

-

Reduction: Add DTT to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 56°C to reduce disulfide bonds.[10]

-

Cooling: Allow the sample to cool to room temperature.[10]

-

Alkylation: Add iodoacetamide to a final concentration of 20-25 mM (a ~2-fold molar excess over DTT). Incubate for 45 minutes at room temperature in the dark.[10]

-

Quenching: Quench the excess iodoacetamide by adding DTT to a final concentration of 10 mM or L-cysteine. Incubate for 15-20 minutes at room temperature in the dark. This step is crucial to prevent the alkylation of the proteolytic enzyme (e.g., trypsin) added in the subsequent step.[10]

-

Digestion: The protein sample is now ready for proteolytic digestion according to your standard protocol.[10]

Protocol 2: General Protocol for Protein Labeling with a Maleimide Reagent

This protocol provides a general procedure for labeling proteins with maleimide-based reagents, such as fluorescent dyes.[11][12]

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES, thiol-free)[5]

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)[5]

-

Maleimide reagent stock solution (e.g., 10 mM in anhydrous DMSO or DMF)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed buffer. If reduction of disulfide bonds is necessary, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6] If DTT is used for reduction, it must be removed prior to adding the maleimide reagent.[6]

-

Labeling Reaction: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[12]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

-

Purification: Remove the unreacted maleimide reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]

Protocol 3: General Protocol for Antibody-Drug Conjugate (ADC) Preparation via Cysteine Modification

This protocol outlines the general steps for creating an ADC by conjugating a drug-linker to a partially reduced antibody.[13]

Materials:

-

Antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., DTT or TCEP)

-

Drug-linker compound with a thiol-reactive group (e.g., maleimide)

-

Quenching reagent (e.g., cysteine)

-

Desalting column (e.g., G25)

Procedure:

-

Partial Reduction of the Antibody: Reduce the antibody using a controlled amount of reducing agent (e.g., ~1.8 equivalents of DTT or TCEP for a target of 2 drugs per antibody) in a suitable buffer (e.g., PBS with 1 mM DTPA, pH 8). Incubate at 37°C for 1 hour.[13]

-

Purification of Reduced Antibody: Purify the partially reduced antibody using a desalting column equilibrated in an appropriate buffer at 4°C.[13]

-

Conjugation: Conjugate the partially reduced antibody with the drug-linker compound (e.g., ~2.4 molar equivalents for a target of 2 drugs per antibody). Incubate the reaction on ice for 1 hour.[13]

-

Quenching: Quench the reaction with an excess of a thiol-containing reagent like cysteine.[13]

-

Purification of ADC: Purify the resulting ADC using a desalting column at 4°C.[13]

-

Characterization: Concentrate the ADC, sterile filter, and characterize to determine the drug-to-antibody ratio (DAR).

Protocol 4: General Protocol for Protein Conjugation with a Vinyl Sulfone Reagent

This protocol provides a general workflow for the conjugation of a vinyl sulfone reagent to a protein containing accessible cysteine residues.[8]

Materials:

-

Protein containing accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.4)

-

Vinyl sulfone-containing reagent (dissolved in a water-miscible organic solvent like DMSO or DMF)

-

Reducing agent (e.g., TCEP or DTT) if cysteine residues are in a disulfide bond

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10- to 20-fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess reducing agent by buffer exchange.[8]

-

Conjugation Reaction: Add the vinyl sulfone reagent (typically a 5- to 20-fold molar excess over the protein) to the protein solution. Keep the final concentration of the organic solvent low (<10% v/v) to avoid protein denaturation. Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[8]

-

Quenching: The reaction can be quenched by adding a small molecule thiol like N-acetylcysteine.

-

Purification: Purify the conjugate to remove unreacted reagents and byproducts using size-exclusion chromatography or dialysis.[8]

Cysteine Modification in Cellular Signaling Pathways

Reversible oxidation of cysteine residues is a key mechanism for regulating protein function in response to cellular signals, particularly those involving reactive oxygen species (ROS).

The Keap1-Nrf2 Pathway: A Paradigm of Electrophile Sensing

The Keap1-Nrf2 pathway is a major regulator of the cellular response to oxidative and electrophilic stress.[14] Under basal conditions, the repressor protein Keap1 binds to the transcription factor Nrf2, promoting its ubiquitination and subsequent degradation.[14] Keap1 is a cysteine-rich protein, and modification of specific cysteine residues by electrophiles or oxidants leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[14][15] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes.[15][16] The "cysteine code" hypothesis suggests that different classes of Nrf2 activators modify distinct sets of cysteine residues on Keap1, leading to a tailored cellular response.[14] Cysteine 151, in particular, has been identified as a key sensor for inducers of the Nrf2 pathway.[16][17]

Redox Regulation of Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation, differentiation, and survival.[18] Upon ligand binding, EGFR activation leads to the localized production of hydrogen peroxide (H₂O₂), which acts as a second messenger.[18][19] H₂O₂ can modify specific, redox-sensitive cysteine residues within proteins of the EGFR signaling cascade, including Cys797 in the EGFR active site itself.[18][19][20] Oxidation of Cys797 can modulate EGFR kinase activity, highlighting the intricate interplay between phosphorylation and redox regulation in controlling this critical signaling pathway.[21] This redox-sensitive nature of Cys797 is also exploited by certain covalent tyrosine kinase inhibitors used in cancer therapy.[21]

Conclusion

Cysteine-specific protein modification is a powerful and versatile tool in the arsenal (B13267) of researchers and drug developers. The diverse array of available reagents, each with its own distinct reactivity and stability profile, allows for a wide range of applications, from fundamental studies of protein function to the development of targeted therapeutics like ADCs. A thorough understanding of the underlying chemistry, reaction kinetics, and experimental best practices is paramount to the successful implementation of these techniques. As our understanding of the "cysteine code" in cellular signaling deepens, the development of novel, highly specific cysteine-modification reagents will undoubtedly continue to drive innovation in both basic science and medicine.

References

- 1. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 2. benchchem.com [benchchem.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 12. biotium.com [biotium.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide: Storage Conditions and Stability of Iodoacetamido-PEG6-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and stability of Iodoacetamido-PEG6-azide, a heterobifunctional linker critical in bioconjugation and drug development. The information presented is intended to ensure the integrity and optimal performance of this reagent in research and development applications.

Introduction to this compound

This compound is a versatile chemical tool featuring a thiol-reactive iodoacetamide (B48618) group and an azide (B81097) moiety, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide group allows for the specific covalent modification of sulfhydryl groups, primarily found in cysteine residues of proteins and peptides. The azide group serves as a handle for "click chemistry," enabling efficient and specific ligation to alkyne-containing molecules. The hydrophilic PEG linker enhances the solubility and can reduce the immunogenicity of the resulting conjugate.

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the stability and reactivity of this compound.

Storage Conditions Summary

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C | [1] |

| Light | Protect from light | [1][2] |

| Moisture | Store in a dry environment, avoid moisture | [1] |

| Form | Store as a solid (powder) | [1] |

Handling Guidelines:

-